molecular formula C13H20BN3O3 B14789289 5-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyrazine-2-carboxamide

5-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyrazine-2-carboxamide

Cat. No.: B14789289
M. Wt: 277.13 g/mol
InChI Key: SZVDUMHFNXZOQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyrazine-2-carboxamide is an organic compound that features a pyrazine ring substituted with a carboxamide group and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyrazine-2-carboxamide typically involves the reaction of 5-methylpyrazine-2-carboxylic acid with a boronate ester precursor. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like palladium complexes. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of sensitive intermediates.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes as described above. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura reactions.

Major Products

    Oxidation: Pyrazine N-oxides.

    Reduction: Amines.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

5-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyrazine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 5-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The pyrazine ring can participate in π-π stacking interactions and hydrogen bonding, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boronate ester functionality but with a different aromatic ring.

    1-Methylpyrazole-4-boronic acid pinacol ester: Shares the pyrazole ring and boronate ester group.

    2-Methoxypyridine-5-boronic acid pinacol ester: Contains a pyridine ring and boronate ester group.

Uniqueness

5-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyrazine-2-carboxamide is unique due to its specific combination of a pyrazine ring, carboxamide group, and boronate ester. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H20BN3O3

Molecular Weight

277.13 g/mol

IUPAC Name

5-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyrazine-2-carboxamide

InChI

InChI=1S/C13H20BN3O3/c1-9-6-16-10(7-15-9)11(18)17-8-14-19-12(2,3)13(4,5)20-14/h6-7H,8H2,1-5H3,(H,17,18)

InChI Key

SZVDUMHFNXZOQR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CNC(=O)C2=NC=C(N=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.